8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone
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Overview
Description
8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system that is partially hydrogenated. The presence of a methyl group at the 8a position and the ketone functional group at the 2 position makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone typically involves the hydrogenation of a naphthalene derivative. One common method is the catalytic hydrogenation of 8a-Methyl-2-naphthalenone using a palladium or platinum catalyst under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the hydrogenation process is optimized for large-scale production. The use of robust catalysts and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 8a-Methyl-4a,5,6,7,8,8a-hexahydro-2-naphthoic acid.
Reduction: Formation of 8a-Methyl-4a,5,6,7,8,8a-hexahydro-2-naphthalenol.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl group may also play a role in modulating the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Tetralone: Similar structure but lacks the methyl group at the 8a position.
Decalone: Similar structure but with additional hydrogenation of the naphthalene ring.
Naphthalenone: The parent compound without the methyl group and partial hydrogenation.
Uniqueness
8a-Methyl-4a,5,6,7,8,8a-hexahydro-2(1H)-naphthalenone is unique due to the presence of the methyl group at the 8a position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other naphthalenone derivatives and can lead to different applications and properties.
Properties
CAS No. |
32980-06-6 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
8a-methyl-1,4a,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-11-7-3-2-4-9(11)5-6-10(12)8-11/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
OCFLXMFTRFJPHW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1C=CC(=O)C2 |
Origin of Product |
United States |
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